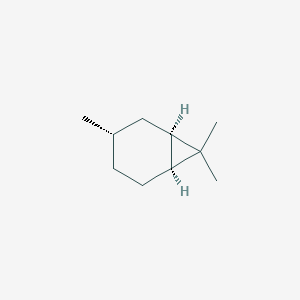

trans-Carane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

Synonyms

trans-Carane natural sources Mentha species

Phytochemical Profile of Mentha Species

Mentha species produce a complex array of secondary metabolites, primarily volatile essential oils and non-volatile phenolic compounds [1] [2] [3]. The composition can vary significantly based on the species, cultivar, and environmental conditions.

The following table summarizes the major documented chemical constituents in some common Mentha species, which are typically the analytical targets in research.

Table 1: Major Chemical Constituents of Selected Mentha Species

| Species | Primary Essential Oil Components | Primary Phenolic Compounds |

|---|---|---|

| M. aquatica | 1,8-cineole, menthofuran, limonene, β-caryophyllene [3] | Rosmarinic acid, caffeic acid, verbascoside [3] |

| M. arvensis | Menthol, menthone, isomenthone, pulegone [3] | Rosmarinic acid, luteolin [4] |

| M. longifolia | Piperitenone, piperitenone oxide, pulegone, 1,8-cineole [5] [6] [3] | Prasterone acetate, sclareol [3] |

| M. piperita | Menthol, menthone, menthyl acetate, menthofuran [7] [3] | Rosmarinic acid, caffeic acid, ferulic acid [1] [3] |

| M. spicata | Carvone, limonene, 1,8-cineole [3] | Not specified in search results |

Experimental Protocols for Phytochemical Analysis

For researchers aiming to identify minor or unreported compounds like trans-Carane in plant material, a multi-step process involving extraction, compound separation, and precise identification is essential.

Sample Preparation and Extraction

The choice of extraction method critically impacts the yield, chemical profile, and biological activity of the resulting extract [8].

a. Conventional Hydrodistillation (HDC)

- Procedure: Plant material is fully immersed in water within a distillation flask, which is heated to boiling. The vapor mixture of water and essential oil passes through a condenser, and the oil is separated from the aqueous phase [5] [6].

- Advantages/Disadvantages: This method is simple and well-standardized but can involve prolonged heating, potentially leading to thermal degradation of some compounds [8].

b. Steam Distillation (SDK)

- Procedure: Steam is generated in a separate chamber and passed through a bed of plant material, vaporizing the volatile compounds. The steam and oil vapors are condensed and collected [5] [6].

- Advantages/Disadvantages: Prevents direct contact of plant material with boiling water, which can result in a higher quality oil for some species [5].

c. Microwave-Assisted Hydrodistillation (HDM)

- Procedure: Plant material and water are heated using microwave energy, which rapidly heats the water within the plant cells, causing them to rupture and release essential oil [8].

- Advantages/Disadvantages: Significantly faster, with higher efficiency and potentially better preservation of sensitive compounds due to reduced extraction time [5] [8].

d. Solvent Extraction (for non-volatile compounds)

- Procedure: Dried plant material is continuously extracted with a solvent like ethanol using a Soxhlet apparatus. The solvent is then removed under reduced pressure to obtain a crude extract [4].

- Application: Ideal for isolating non-volatile phenolics like rosmarinic acid and luteolin [4].

Analysis, Identification, and Bioactivity Testing

After extraction, the complex mixture requires sophisticated instrumentation for separation and identification.

Experimental workflow for phytochemical analysis of Mentha species.

a. Gas Chromatography-Mass Spectrometry (GC-MS)

- Purpose: The primary technique for analyzing the volatile chemical profile of essential oils [5] [6].

- Protocol: The extracted essential oil is injected into the GC system. Components are separated on a capillary column as the oven temperature is increased. The separated compounds are then ionized and identified by the mass spectrometer by comparing their mass spectra with standard libraries [5].

b. Liquid Chromatography-Mass Spectrometry (LC-MS)

- Purpose: Used to identify and quantify non-volatile phenolic compounds in solvent extracts [1] [4].

- Protocol: The crude extract is dissolved and injected into the LC system. Compounds are separated using a reverse-phase column and a gradient of water and acetonitrile. Tandem mass spectrometry (MS/MS) provides fragmentation patterns for confident identification of compounds like rosmarinic acid and luteolin [4].

c. Bioactivity Assays To validate the potential of identified compounds or crude extracts for drug development, various bioassays are employed.

- Antimicrobial Testing: Agar well diffusion and broth microdilution methods are standard. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key metrics [5] [4].

- Anticancer Activity: Cell viability assays (e.g., MTT assay) on human cancer cell lines (e.g., HepG2 liver cancer, MCF-7 breast cancer) are conducted. Dose-response curves are generated to determine IC50 values [4] [3].

- Anti-diabetic Activity: In vitro inhibition assays against enzymes like α-glucosidase and α-amylase. The percentage inhibition and IC50 are calculated [4].

- Molecular Docking: An in silico method where the 3D structure of a phytochemical (e.g., luteolin) is computationally fitted into the active site of a target protein (e.g., α-glucosidase) to predict binding affinity and potential inhibitory activity [4].

Documented Pharmacological Activities and Mechanisms

Mentha extracts and their purified compounds exhibit a range of biological activities supported by mechanistic studies.

Table 2: Documented Biological Activities and Mechanisms of Mentha Compounds

| Activity | Key Compounds / Extracts | Proposed Mechanism of Action |

|---|---|---|

| Anticancer | Essential Oils, Luteolin, Rosmarinic Acid [4] [3] | Induction of apoptosis; cell cycle arrest; upregulation of Bax/p53 genes; modulation of MAPK and PI3k/Akt pathways [3]. |

| Antimicrobial | M. longifolia EO, M. arvensis extract [5] [4] | Disruption of bacterial cell membranes; efficacy against S. aureus, E. coli, K. pneumoniae [5] [4]. |

| Anti-asthmatic | M. piperita Essential Oil [7] | Inhalation inhibits IL-6/JAK2/STAT3 signaling pathway, reducing lung inflammation and remodeling [7]. |

| Antidiabetic | M. arvensis extract, Luteolin [4] | Inhibition of α-glucosidase and α-amylase enzymes; confirmed by molecular docking studies [4]. |

| Antioxidant | Rosmarinic Acid, Flavonoids [1] [2] | Free radical scavenging via redox mechanisms [1]. |

The following diagram summarizes the multi-target mechanism by which Mentha piperita essential oil (MEO) is proposed to alleviate asthma symptoms, as an example of a detailed pharmacological pathway.

Proposed anti-asthmatic mechanism of Mentha piperita essential oil via JAK/STAT pathway [7].

Recommendations for Identifying this compound in Mentha

Given that this compound is not a major reported component, a targeted investigation would be necessary:

- Focused Analysis: If your research specifically aims to find this compound, it is recommended to analyze essential oils of various Mentha species and cultivars using GC-MS with authentic chemical standards.

- Method Optimization: Emerging extraction techniques like Supercritical Fluid (SF) extraction or Microwave-Assisted Distillation might be better suited for preserving specific, potentially sensitive monoterpenes like this compound [5] [8].

- Data Re-examination: The compound might be present in trace amounts and overlooked in broader studies. Re-analyzing raw GC-MS data from existing research with a focus on its specific mass spectral signature could yield new findings.

References

- 1. Phenolic Compounds and Biological Activity of Selected Mentha Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical and nutra-pharmaceutical attributes of Mentha spp.: A comprehensive review - ScienceDirect [sciencedirect.com]

- 3. The Wonderful Activities of the Genus Mentha : Not Only Antioxidant... [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the antibacterial, antidiabetic, and anticancer potential of Mentha arvensis extract through in-silico and in-vitro analysis | BMC Complementary Medicine and Therapies | Full Text [bmccomplementmedtherapies.biomedcentral.com]

- 5. Comparison of quantity, quality and antibacterial activity of essential ... [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of quantity, quality and antibacterial activity of essential ... [journals.plos.org]

- 7. Inhalation of Essential Oil from Mentha piperita Ameliorates... [pmc.ncbi.nlm.nih.gov]

- 8. Mint ( Mentha spp.) essential : from conventional to... oil extraction [link.springer.com]

A Framework for Investigating trans-Carane Biosynthesis

The biosynthesis of trans-Carane, a monoterpene, can be logically deduced to follow the universal pathway for plant terpenoids. The process can be broken down into three major stages, and a proposed workflow for its discovery is visualized below.

Diagram of the this compound research workflow.

Detailed Experimental Protocols

To move from a theoretical framework to concrete discovery, the following methodologies are recommended.

Protocol 1: Precursor Pathway Determination (Stage 1)

This experiment determines whether the plastidial MEP or cytosolic MVA pathway supplies precursors for This compound [1] [2].

- Principle: The MEP and MVA pathways have different

13C-glucose labeling patterns in their terpenoid products. - Procedure:

- Plant Treatment: Feed plant seedlings or tissue cultures with

1-13C-glucose andU-13C-glucose separately. - Metabolite Extraction: Harvest tissues and extract

This compoundand other terpenoids (e.g., phytosterols from MVA, carotenoids from MEP) using organic solvents like hexane or dichloromethane. - Analysis: Analyze the labeling patterns in the isolated compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

- Plant Treatment: Feed plant seedlings or tissue cultures with

- Data Interpretation: Compare the

13C-incorporation pattern inThis compoundto that of reference compounds. A pattern matching carotenoids indicates a dominant MEP origin, while matching phytosterols suggests an MVA origin [1].

Protocol 2: Candidate Gene Identification (Stages 2 & 3)

This protocol uses multi-omics to pinpoint the genes responsible for creating and modifying the This compound skeleton [3].

- Principle: Genes involved in a biosynthetic pathway are often co-expressed and located in genomic clusters.

- Procedure:

- Sample Collection: Collect plant tissues across different developmental stages and under various stress conditions (e.g., herbivory, UV light) to trigger differential

This compoundproduction. Quantify metabolite levels with LC-MS/MS. - RNA Sequencing: Perform RNA-Seq on the same samples.

- Co-expression Analysis: Construct a co-expression network. Identify genes (especially terpene synthases and cytochrome P450s) whose expression strongly correlates with

This compoundabundance. - Genomic Mining: Screen the plant's genome for physical gene clusters containing co-expressed Terpene Synthase (TPS) and CYP genes.

- Sample Collection: Collect plant tissues across different developmental stages and under various stress conditions (e.g., herbivory, UV light) to trigger differential

- Expected Output: A shortlist of candidate

TPSandCYPgenes for functional validation.

Protocol 3: Functional Validation in Heterologous System

This confirms the function of candidate genes by reconstituting the pathway in a model organism like yeast [2].

- Principle: A heterologous system expresses candidate genes in a controlled environment to test if they produce the target compound.

- Procedure:

- Gene Cloning: Clone the open reading frames of candidate

TPSandCYPgenes into yeast expression vectors. - Transformation: Co-transform these plasmids into an engineered Saccharomyces cerevisiae strain (e.g., EPY300) that provides enhanced precursor supply (FPP or GPP).

- Screening & Analysis: Culture the transformed yeast and extract metabolites with organic solvents. Analyze extracts using GC-MS (for TPS products) and LC-MS (for CYP-oxidized products) and compare to an authentic

This compoundstandard.

- Gene Cloning: Clone the open reading frames of candidate

- Key Controls: Include empty vector controls and test TPS and CYP genes both separately and in combination.

Key Metabolites & Analytical Techniques

The following table summarizes the core molecules and primary methods you will encounter in this research.

| Component Type | Key Molecules | Primary Analytical Technique |

|---|---|---|

| Universal Precursors [1] [2] | IPP, DMAPP | Radioisotope labeling, LC-MS |

| Monoterpene Precursor [2] | GPP (Geranyl Diphosphate) | Enzyme assay coupled with MS |

| Final/Oxidized Products | This compound, its hydroxylated or other oxidized derivatives |

GC-MS, NMR for definitive structure elucidation |

Challenges and Future Directions

The main challenge is the likelihood that the This compound pathway is not highly active in common model plants. Focusing on native producer species is crucial [4] [3]. Furthermore, the terpene synthases and cytochrome P450s involved are highly specific; their discovery requires a concerted multi-omics effort as outlined above.

References

- 1. in Isoprenoid : Pathways, Genes, Regulation and... Biosynthesis Plants [scialert.net]

- 2. Progress and prospects in metabolic engineering approaches for... [biotechnologyforbiofuels.biomedcentral.com]

- 3. Omics strategies for plant natural product biosynthesis [maxapress.com]

- 4. Frontiers | Transcriptional Regulation of Carotenoid Biosynthesis in... [frontiersin.org]

Geranyl Pyrophosphate in Terpene Biosynthesis

Geranyl pyrophosphate (GPP) is a central C10 precursor in the isoprenoid biosynthesis pathway, leading to a vast family of monoterpenes [1] [2]. The transformation of GPP into specific cyclic monoterpenes like trans-carane is catalyzed by a class of enzymes known as terpene synthases (or cyclases) [3].

The table below summarizes key information about GPP from the search results, which is essential context for your research.

| Aspect | Description |

|---|---|

| Chemical Role | Pyrophosphate ester of the terpenoid geraniol; key intermediate for thousands of natural products [1]. |

| Biosynthetic Origin | Synthesized from dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) by geranyltranstransferase (farnesyl diphosphate synthase in some contexts) [3] [2]. |

| Downstream Products | Precursor to monoterpenes (C10), farnesyl pyrophosphate (C15), geranylgeranyl pyrophosphate (C20), and ultimately sterols, terpenes, and terpenoids [3] [1] [2]. |

A Strategy to Find Your Pathway Protocol

Search Specialized Scientific Databases

- Use platforms like SciFinder, Reaxys, or PubMed with targeted queries such as:

- "

trans-carane synthase" - "

biosynthesis of carane" - "

enzymatic synthesis of this compound" - "

terpene synthase AND carane"

- "

- These databases are more likely to contain the high-resolution, experimental detail required for a technical guide.

- Use platforms like SciFinder, Reaxys, or PubMed with targeted queries such as:

Focus on Terpene Synthase Mechanisms

- The key enzyme you are looking for is a terpene synthase. The general mechanism for these enzymes, as outlined for the related farnesyl pyrophosphate synthase, involves metal ion-dependent catalysis [3]. A proposed terpene synthase mechanism that could lead to trans-carane is illustrated below.

- Investigate Producing Organisms

- Identify the natural sources of trans-carane (e.g., specific plants, particularly conifers, or insects). Research into those specific organisms will likely have identified and characterized the relevant terpene synthase gene and enzyme.

References

trans-Carane in Mentha canadensis essential oil

Chemical Profile of trans-Carane

The table below summarizes the key characteristics and occurrence of this compound based on the search results.

| Property | Description |

|---|---|

| Chemical Classification | Bicyclic monoterpene [1] |

| Molecular Formula | C10H18 [1] |

| CAS Number | 18968-23-5 [1] |

| Presence in *Mentha canadensis* | Confirmed in multiple analytical studies, but quantitative data is not specified in the provided results [1]. |

| Notable Occurrence | In Mentha arvensis (a close relative) cultivated in Taiwan, it was quantified at 10.99% of the total essential oil [1]. |

Detailed Quantitative Data from Related Species

Since direct quantitative data for M. canadensis was not available, the following table details the essential oil composition of a high-yielding Mentha arvensis cultivar from Taiwan, where this compound was a significant component [1]. This provides a concrete example of its potential abundance.

| Compound | Percentage in Essential Oil |

|---|---|

| Menthol | 30.35% |

| Menthone | 21.12% |

| This compound | 10.99% |

| Other Constituents | (Not specified in the provided excerpt) |

Experimental Protocols for Essential Oil Analysis

Here are detailed methodologies for essential oil analysis from the search results, which can be applied to identify and quantify compounds like this compound.

Essential Oil Extraction via Hydrodistillation [2]

- Sample Preparation: Chop approximately 15.0 g of fresh aerial parts of the plant.

- Setup: Place the plant material in a 500 mL round-bottom flask with 1.0 g of sodium chloride (NaCl), 150 mL of distilled water, and an internal standard.

- Distillation: Use a Deryng or Clevenger apparatus. Add 1 mL of cyclohexane to the solvent trap to capture the distilled essential oil.

- Process: Maintain boiling and heating for 1 hour.

- Collection: Transfer the solvent containing the volatile compounds to a vial. Dry over anhydrous sodium sulfate and store at -15°C until analysis.

Volatile Compound Analysis by GC-MS/GC-FID [3] [2]

- Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and/or a Flame Ionization Detector (GC-FID).

- Separation: Employ a high-resolution capillary column.

- Identification: Identify compounds by comparing their mass spectra and retention indices to those in standard libraries [2].

- Quantification: GC-FID analysis is used to determine the percentage composition of each compound in the essential oil [2].

Biosynthesis Pathway of Monoterpenes

Monoterpenes like this compound are synthesized in the peltate glandular trichomes of mint leaves via the Methylerythritol Phosphate (MEP) pathway, which is localized in the plastids [4]. The following diagram illustrates the key steps in this pathway, from primary metabolism to the formation of various monoterpenes.

Diagram of monoterpene biosynthesis in mint, showing the formation of this compound and other compounds from a common precursor

Research Context and Potential Applications

Understanding the broader biological context of Mentha canadensis can guide further investigation into this compound.

- Regulation by Light: Research indicates that light is a crucial environmental regulator for monoterpene biosynthesis in M. canadensis. Low-light conditions significantly reduce peltate glandular trichome density and essential oil content, highlighting the importance of growing conditions for oil yield [3] [5].

- Increasing Oil Yield: Molecular studies are exploring ways to enhance essential oil production. For example, overexpression of transcription factors like McMIXTA or the non-specific lipid transfer protein McLTPII.9 has been shown to increase peltate glandular trichome density and alter volatile oil composition in mint, suggesting potential metabolic engineering strategies [6] [7].

- Ecological Role: In plants, monoterpenes like this compound often function as part of the chemical defense arsenal, acting as feeding deterrents against herbivores and offering protection against pathogens [1].

References

- 1. Buy this compound | 18968-23-5 [smolecule.com]

- 2. Volatile Composition of Essential from Different Aromatic Herbs... Oils [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptome Analysis of Light-Regulated Monoterpenes Biosynthesis... [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 5. Transcriptome Analysis of Light-Regulated Monoterpenes Biosynthesis in Leaves of Mentha canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterisation of the Mentha R2R3-MYB transcription... canadensis [bmcplantbiol.biomedcentral.com]

- 7. Frontiers | The non-specific lipid transfer protein McLTPII.9 of Mentha canadensis is involved in peltate glandular trichome density and volatile compound metabolism [frontiersin.org]

Glandular Trichomes: Terpenoid Production Hubs

Glandular trichomes are specialized epidermal structures that function as biofactories for a diverse array of secondary metabolites, including terpenoids [1] [2]. Their significance lies in their ability to synthesize, store, and often secrete these compounds, which play crucial roles in plant defense and have substantial commercial and medicinal value [3] [4].

The following table summarizes the key structural and functional aspects of different glandular trichomes relevant to metabolite accumulation.

| Feature | Capitate Trichomes (e.g., in Cannabis, Tomato) | Peltate Trichomes (e.g., in Lamiaceae) |

|---|---|---|

| Structure | Have a distinct head and a stalk (which can be short/sessile or long) [4]. | Feature a shield-like plate of secretory cells, often on a stalk [3]. |

| Secretory System | Biosynthesis occurs in the glandular head; secreted material can accumulate beneath a cuticle that may rupture [4]. | Substances are excreted and accumulate between the cell walls and the cuticle, with final removal occurring by rupture of the cuticle [3]. |

| Key Accumulated Metabolites | Cannabinoids (in Cannabis), various terpenoids (in Tomato, Cannabis) [4]. | Volatile oils, resins, labdane diterpenes (e.g., Marrubiin) [3] [5]. |

Mechanisms and Regulation of Accumulation

The accumulation of terpenoids in glandular trichomes is a tightly regulated process influenced by multiple factors.

- Biosynthetic Pathways: Terpenoid biosynthesis in trichomes primarily proceeds through the 1-deoxy-D-xylulose-5-phosphate (DOX/MEP) pathway, as confirmed in studies on labdane diterpenes like Marrubiin [5]. This pathway provides the foundational building blocks for diverse terpenoid skeletons.

- Transcriptional Regulation: A complex network of transcription factors governs trichome development and the programming of their metabolic machinery. Key regulators include:

- Influencing Factors: Accumulation is dynamic and affected by:

- Plant Ontogeny: Metabolite levels fluctuate with the plant's developmental stage, often peaking just before flowering or in fully expanded leaves [5].

- Genotype: Different plant varieties show significant variation in trichome density, structure, and metabolic output [4].

- Environment: Light, nutrients, and stress can influence the levels of secondary metabolites [4].

Research Methodologies for Profiling

Modern research into trichome-specific metabolism relies on advanced analytical and molecular techniques, as outlined in the workflow below.

Key Experimental Protocols:

Metabolite Identification & Quantification

- Protocol: Use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) on isolated trichomes or trichome-rich tissue [7] [5].

- Detail: Tissues are typically flash-frozen in liquid nitrogen, homogenized, and metabolites are extracted with organic solvents (e.g., methanol, hexane). The extracts are then analyzed by LC-MS/GC-MS to identify and quantify terpenoid profiles. In one study, feeding plants with radiolabeled precursor ([³H]-geranyl geranyl diphosphate) confirmed active biosynthesis and accumulation in glandular trichome cells [5].

Transcriptional Network Mapping

- Protocol: Perform single-cell RNA sequencing (scRNA-seq) on leaf cell populations [7].

- Detail: Fresh leaf tissue is dissociated into single-cell suspensions. Cells are captured, barcoded, and sequenced. Bioinformatic analysis clusters cells by type (e.g., mesophyll, epidermal, trichome) and reconstructs developmental trajectories, identifying trichome-specific gene co-expression networks and key regulatory transcription factors for sesquiterpene biosynthesis [7].

Functional Characterization of Genes

- Protocol: Employ heterologous expression in model systems [6].

- Detail: Candidate genes (e.g., terpene synthases identified from transcriptome data) are cloned into expression vectors and transformed into systems like E. coli or yeast. The resulting proteins are incubated with substrates like farnesyl diphosphate (FPP), and the products are analyzed using GC-MS to confirm enzymatic function and specificity [7].

Research Outlook for trans-Carane

While direct information is unavailable, your research into This compound accumulation could focus on:

- Identifying Source Plants: Target plant species known to produce

This compoundand investigate their glandular trichome types. - Elucidating the Pathway: Use the methodologies above to isolate trichomes, identify the specific terpene synthase responsible for

This compoundformation, and trace its biosynthetic pathway. - Optimizing Accumulation: Study how plant genotype, developmental stage, and environmental factors influence the yield of

This compoundin these trichomes.

References

- 1. Advances in the regulatory mechanisms of multicellular trichome ... [maxapress.com]

- 2. Analysis and review of trichomes in plants | BMC Plant Biology [bmcplantbiol.biomedcentral.com]

- 3. : Types, Development and Functions (With Trichomes ) Diagrams [biologydiscussion.com]

- 4. development, morphology, and maturation are... Glandular trichome [jcannabisresearch.biomedcentral.com]

- 5. of the labdane diterpene Marrubiin in Accumulation ... glandular [link.springer.com]

- 6. Insight into the genetic network governing long-stalked glandular ... [link.springer.com]

- 7. Metabolomic and Single-Cell Transcriptomic Analyses Shed Light on... [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hydrogenation of Terpenes to Trans-Carane

Introduction

Terpenes represent one of the most diverse classes of natural products, with over 30,000 identified members, and are renowned for their wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities [1]. The hydrogenation of terpenes is a significant transformation process in the fine chemicals and pharmaceutical industries, enabling the conversion of readily available terpene feedstocks into valuable saturated or partially saturated derivatives with improved stability and altered biological properties. Among these, carane stands as an important organic compound and a versatile synthetic intermediate. Its unique tricyclic structure serves as a foundational building block for various active materials and can be functionalized to produce derivatives like carone, caraneol, and carylamine, or cleaved to generate seven-membered ring analogues [2]. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of terpenes, with a specific focus on the synthesis of carane isomers. Special emphasis is placed on the challenging pursuit of trans-carane, a stereoisomer whose synthesis has proven more elusive than its cis counterpart.

Scientific Background

Terpenes and Their Significance

Terpenes are constructed from isoprene (C5H8) units and are biosynthesized in plants via two primary pathways: the mevalonate (MVA) pathway and the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway [1]. Their biochemical diversity arises from modifications such as oxygenation, hydrogenation, and dehydrogenation, leading to terpenoids [1]. In modern industry, terpenes are valued not only as fragrances and flavors but also as raw materials for producing biofuels, polymers, and pharmaceuticals [1]. The hydrogenation of their unsaturated bonds is a key step in modifying their physical and biological properties.

Carane and Its Isomers

Carane (C10H18) is a saturated bicyclic monoterpane. A critical aspect of its synthesis is the control of stereochemistry during the hydrogenation of its precursor, carene. The hydrogenation of the carbon-carbon double bond in carene can yield two diastereomers: cis-carane and This compound. The cis isomer, where the hydrogen atoms are added from the same face of the molecule, is typically the predominant and more readily accessible product. The trans isomer, involving addition from opposite faces, presents a greater synthetic challenge due to steric constraints imposed by the rigid bicyclic structure. The historical difficulty in obtaining the trans isomer is highlighted in a 1966 study, which reported the synthesis of (+)-cis-carane in over 98% yield but explicitly noted that "this compound has not yet been obtained" [3].

Quantitative Data Summary

The following tables consolidate quantitative data from the literature on the hydrogenation of various terpenes, including carene.

Table 1: Summary of Catalytic Systems for Terpene Hydrogenation

| Terpene Substrate | Catalyst System | Key Reaction Conditions | Primary Product(s) | Yield / Selectivity | Citation |

|---|---|---|---|---|---|

| (+)-α-Pinene | Not Specified (Traditional Catalyst) | Established hydrogenation conditions | (+)-cis-Pinane | >98% | [3] |

| (+)-α-Pinene | Not Specified (Modified Conditions) | Modified hydrogenation conditions | trans-Pinane | >50% | [3] |

| (+)-car-3-ene | Not Specified (Traditional Catalyst) | Established hydrogenation conditions | (–)-cis-carane | >98% | [3] |

| (+)-car-3-ene | Not Specified (Alternative Conditions) | Appropriate conditions | 1,1,4-Trimethylcycloheptane | Quantitative | [3] |

| (S)-(–)-Limonene, α-Terpinene, etc. | Pd Nanoparticles / Mesoporous Polymer | Slurry conditions, Exhaustive hydrogenation | Fully hydrogenated products | High Activity | [4] |

| (S)-(–)-Limonene, etc. | Pt Nanoparticles / Mesoporous Polymer | Slurry conditions | p-Menthene | High Selectivity | [4] |

| 3-Carene | Nickel Catalyst | Staged T & P control | carane | High Purity & Yield | [2] |

Table 2: Detailed Staged Hydrogenation Protocol for 3-Carene to Carane [2]

| Reaction Stage | 3-Carene Content in Reactor | Hydrogen Pressure | Reaction Temperature | Action |

|---|---|---|---|---|

| 1 - Initialization | >90% | 0.03 - 0.08 MPa | 50 - 60 °C | Pressure-maintaining & heat-preservation |

| 2 - Progression | ≤ 60% | 0.08 - 0.12 MPa | 60 - 70 °C | Pressure-maintaining & heat-preservation |

| 3 - Mid-stage | ≤ 30% | 0.12 - 0.15 MPa | 70 - 80 °C | Pressure-maintaining & heat-preservation |

| 4 - Late-stage | ≤ 10% | 0.15 - 0.20 MPa | 80 - 90 °C | Pressure-maintaining & heat-preservation |

| 5 - Completion | ≤ 1% | N/A | Cooling | Stop H₂, stop heat, cool, discharge |

The strategic progression of conditions outlined in Table 2 is designed to drive the reaction efficiently toward high yields of carane while minimizing side reactions [2]. Note that this patent describes the synthesis of cis-carane.

Experimental Protocols

Protocol 1: Staged Hydrogenation of 3-Carene to cis-Carane [2]

This protocol is adapted from a patent for synthesizing high-purity carane.

Objective: To hydrogenate 3-carene to cis-carane with high yield and purity using a staged temperature and pressure control method.

Materials:

- Substrate: 3-carene mixture (content >90%).

- Catalyst: Nickel catalyst (e.g., 1-2% by mass of substrate).

- Gases: Hydrogen (H₂), Nitrogen (N₂).

- Equipment: High-pressure reactor (autoclave) equipped with heating, cooling, pressure regulation, and sampling/analysis capabilities.

Procedure:

- Loading and Purge: Charge the reactor with 3-carene and the nickel catalyst in a mass ratio of 1:0.005 to 0.02. Seal the reactor and purge the air by performing three cycles of pressurizing and venting with nitrogen, followed by three identical cycles with hydrogen.

- Initial Reaction (Stage 1): Pressurize the reactor with hydrogen to 0.03-0.08 MPa. Begin heating with stirring until the reaction mass reaches 50-60°C. Maintain these conditions until the 3-carene content in the reaction mixture drops to ≤ 60%.

- Progressive Staging (Stages 2-4): As the reaction proceeds, monitor the 3-carene content. Adjust the hydrogen pressure and reaction temperature according to the stages defined in Table 2. Each stage should be maintained until the specified 3-carene content threshold is reached.

- Reaction Completion (Stage 5): When the 3-carene content is reduced to ≤ 1%, stop the hydrogen flow and discontinue heating. Allow the reaction mass to cool.

- Work-up: Discharge the reaction mass from the reactor. Separate the catalyst from the product mixture by filtration.

- Purification: Purify the crude carane product by distillation under reduced pressure to isolate the desired cis-carane.

Protocol 2: Hydrogenation of Terpenes using Platinum/Palladium Hybrid Catalysts [4]

This protocol is generalized for the hydrogenation of various terpenes under slurry conditions.

Objective: To hydrogenate terpenes like (S)-(–)-limonene using metal nanoparticle catalysts, with selectivity control based on the metal used.

Materials:

- Substrate: Terpene (e.g., (S)-(–)-limonene, α-terpinene, γ-terpinene).

- Catalyst: Platinum (Pt) or Palladium (Pd) nanoparticles immobilized on a mesoporous phenol-formaldehyde polymer modified with sulfo groups.

- Equipment: Slurry reactor, hydrogen gas source.

Procedure:

- Loading: Charge the reactor with the terpene substrate and the solid catalyst, creating a slurry.

- Reaction: Pressurize the reactor with hydrogen to the desired pressure (specific values not provided in search results). Initiate stirring and heat the mixture to the target temperature.

- Monitoring: Allow the reaction to proceed for the required time, monitoring for hydrogen uptake.

- Product Isolation: After completion, cool the reactor. Separate the solid catalyst from the liquid reaction mixture by filtration or centrifugation.

- Note on Selectivity: Pd-containing catalysts are noted for higher activity in exhaustive hydrogenation to fully saturated products. In contrast, Pt-containing catalysts exhibit high selectivity for the intermediate p-menthene during the hydrogenation of limonene [4].

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the core experimental and strategic concepts.

Terpene Hydrogenation Experimental Strategy

Diagram 1: A strategic workflow for terpene hydrogenation, highlighting the divergent accessibility of carane isomers.

Staged Hydrogenation Protocol

Diagram 2: The sequential staged hydrogenation protocol for 3-carene, showing the progressive increase in temperature and pressure key to achieving high yield of carane [2].

Discussion and Conclusion

The hydrogenation of terpenes is a versatile and industrially relevant process. The protocols and data presented herein demonstrate that efficient and selective hydrogenation to products like cis-carane and pinane is achievable with careful selection of catalysts and reaction parameters [3] [2]. The use of modern hybrid catalysts, such as platinum and palladium nanoparticles, offers excellent activity and the potential for selectivity control, for instance, in stopping hydrogenation at the p-menthene stage [4].

However, a significant challenge remains in the stereoselective synthesis of This compound. The foundational work by Cocker et al. clearly states the inability to obtain this isomer under their hydrogenation conditions [3]. This indicates that achieving this compound likely requires innovative approaches beyond conventional heterogeneous catalytic hydrogenation. Future research should explore:

- Alternative Catalytic Systems: Investigating homogeneous catalysts or tailored heterogeneous catalysts with specific steric and electronic properties that might favor the trans-addition pathway.

- Indirect Synthesis Routes: Developing multi-step syntheses that construct the carane skeleton with the desired trans stereochemistry pre-defined, rather than relying on direct hydrogenation of carene.

- Advanced Reaction Engineering: Utilizing continuous-flow systems or other advanced reactor configurations that could provide superior control over reaction parameters and potentially unlock new selectivity.

References

- 1. Frontiers | Plant-based secondary metabolites as natural remedies... [frontiersin.org]

- 2. CN104151126B - The method of 3-carene hydrogenation synthesis... [patents.google.com]

- 3. The chemistry of terpenes . Part I. Hydrogenation of the pinenes and... [pubs.rsc.org]

- 4. Hybrid catalysts based on platinum and palladium nanoparticles for... [link.springer.com]

Application Note: Analysis of trans-Carane in Complex Matrices

This document outlines methodologies for the extraction, separation, and quantification of the monoterpene trans-Carane (C₁₀H₁₈). The primary analytical techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with guidance on adapting these methods for different research and development objectives.

Identified Quantitative Data for trans-Carane

The following table summarizes a key identification parameter found in the scientific literature. Please note that this data is from a non-polar stationary phase, and values will differ on other column types [1].

| Compound | Kovats Retention Index (RI) | Column Type | Reference |

|---|---|---|---|

trans-Carane |

978 | Squalane (non-polar) | Udarov BG et al., 1986 [1] |

Detailed Experimental Protocols

1. Gas Chromatography (GC) with Flame Ionization Detection (FID)

This is the recommended method for the separation and direct quantification of volatile compounds like trans-Carane.

- Sample Preparation: Prepare a 1 mg/mL stock solution of

trans-Carane standard in a suitable solvent (e.g., hexane or dichloromethane). Serially dilute this stock to create a calibration curve spanning a relevant concentration range (e.g., 1-500 µg/mL). Filter all samples and standards through a 0.22 µm PTFE syringe filter prior to injection [2]. - Instrument Parameters:

- Column: Fused-silica capillary column with a non-polar stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

- Injector: Split/splitless mode, temperature: 250°C.

- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

- Oven Program: Initial temperature 50°C (hold 2 min), ramp to 240°C at 10°C/min (hold 5 min).

- Detection: FID, temperature: 280°C.

- Quantification: Identify

trans-Carane by matching its retention time to an authentic standard and confirm using the Kovats Retention Index. Construct a calibration curve by plotting the peak area oftrans-Carane standards against their known concentrations. Use this curve to calculate the concentration in unknown samples [1].

2. Reverse-Phase High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

HPLC is suitable for less volatile samples or when analyzing trans-Carane in complex mixtures that may require better resolution.

- Sample Preparation: Extract

trans-Carane from a plant matrix using an organic solvent like acetone or methanol. Centrifuge the extract to pellet insoluble material and collect the supernatant. Evaporate the supernatant under a gentle stream of nitrogen and reconstitute the dried residue in the HPLC mobile phase [2]. - Instrument Parameters:

- Column: C18 reverse-phase column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size) [2].

- Mobile Phase: Isocratic or gradient elution with Acetonitrile (Solvent A) and Water (Solvent B). A suggested starting gradient is 60% A / 40% B to 100% A over 20 minutes.

- Flow Rate: 1.0 mL/min.

- Column Oven: 30°C.

- Detection: UV/Vis Detector, 200-220 nm.

- Quantification: Identify

trans-Carane based on its retention time and spectral properties compared to a pure standard. Quantify using an external calibration curve as described for GC-FID [2].

Analytical Workflow Visualization

The following diagram outlines the decision-making workflow for selecting the appropriate quantification method for trans-Carane, incorporating both the found data and standard analytical approaches.

Critical Methodological Notes & Limitations

- Outdated Reference: The specific Kovats RI value of 978 was published in 1986 using a packed Squalane column [1]. This method is considered outdated, as modern GC almost exclusively uses capillary columns. The RI value on a modern equivalent non-polar phase (e.g., 100% dimethyl polysiloxane) would need to be empirically determined.

- Lack of Modern Context: The search did not yield contemporary protocols using advanced techniques like GC-MS or LC-MS, which are now the gold standards for confident identification and sensitive quantification.

- Adapting the Protocols: The HPLC method described is adapted from a general protocol for carotenoid analysis [2].

trans-Carane, lacking a chromophore, has weak UV absorption. For higher sensitivity with HPLC, consider Evaporative Light Scattering (ELSD) or Mass Spectrometric (MS) detection.

Proposed Next Steps for Research

Given the limitations of the available data, I suggest you:

- Empirically Determine RI: Run an authentic

trans-Carane standard on your specific GC system and column to establish a reliable, modern reference RI. - Utilize Mass Spectrometry: Employ GC-MS or LC-MS to identify

trans-Carane based on its mass spectrum and retention time, which provides unambiguous identification. - Validate the Method: Perform a full method validation (e.g., assessing linearity, accuracy, precision, limit of detection, and quantification) for any protocol you establish to ensure data reliability.

References

Introduction and Chemical Identity

trans-Carane (IUPAC Name: 3,7,7-Trimethylbicyclo[4.1.0]heptane) is a monoterpene found in various essential oils. Its bicyclic structure makes it a compound of interest in fragrance, flavor, and phytochemical research. Analysis by GC-MS is ideal due to its volatility [1] [2].

The table below summarizes key identifying information for this compound from the NIST Chemistry WebBook [3].

| Property | Value / Description |

|---|---|

| Chemical Formula | C~10~H~18~ |

| Molecular Weight | 138.25 g/mol |

| CAS Registry Number | 18968-23-5 |

| IUPAC Standard InChI | InChI=1S/C10H18/c1-7-4-5-8-9(6-7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9+/m1/s1 |

Proposed Experimental Protocol

This protocol outlines a method for analyzing this compound using a generic GC-MS system, adaptable based on specific instrument models and laboratory requirements.

Sample Preparation

The choice of preparation technique depends on your sample matrix.

- Liquid Samples (e.g., essential oils): Dilute the sample in a suitable volatile solvent like ethyl acetate or hexane. A typical dilution ratio for direct injection is 1:100 to 1:1000 (v/v), which may require optimization to ensure the analyte concentration falls within the instrument's linear range [1] [4].

- Complex Matrices (e.g., plant material): Employ more robust extraction techniques.

- Solvent Extraction: Soak or homogenize the sample in a solvent such as hexane or ethyl acetate, followed by centrifugation and filtration of the supernatant [1].

- Headspace Sampling (Static): Place the solid or liquid sample in a sealed vial and heat it to allow volatile compounds to equilibrate in the headspace. A portion of this vapor is then directly injected into the GC. This technique is excellent for avoiding non-volatile contaminants [1].

- Solid-Phase Microextraction (SPME): Expose a coated fiber to the sample headspace or immerse it in a liquid sample. The fiber absorbs the analytes, which are then thermally desorbed in the GC injector. This is a fast, solvent-free technique [1].

Instrumental Configuration: GC-MS Parameters

The following table provides a suggested instrumental setup, based on common practices in the field [1] [5] [4].

| Parameter | Setting |

|---|---|

| GC System | Agilent 7890A or equivalent |

| MS Detector | Agilent 5975C MSD with Electron Ionization (EI) or equivalent |

| Column | Agilent DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent low-polarity phase |

| Injector | Split/Splitless, operated in split mode (split ratio 10:1 to 50:1) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Oven Program | 40 °C (hold 2 min) -> 10 °C/min -> 200 °C -> 20 °C/min -> 280 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Full scan (e.g., m/z 40 - 400) |

Data Analysis and Compound Identification

After acquisition, process the data to identify and confirm the presence of this compound.

- Peak Integration and Deconvolution: Use instrument software or tools like AMDIS (Automated Mass Spectral Deconvolution and Identification System) to integrate chromatographic peaks and deconvolute spectra in complex samples [4].

- Spectral Library Matching: Compare the mass spectrum of the target peak against a commercial library (e.g., NIST Mass Spectral Library). A high similarity index (often >85%) provides tentative identification [1] [4].

- Retention Time (RT) or Retention Index (RI) Comparison: For confident identification, the analysis should be calibrated using an authentic standard of this compound.

- Retention Time: Under identical method conditions, the analyte's RT should match that of the standard.

- Retention Index: A more robust approach involves calculating the analyte's Kovats Retention Index using a homologous series of n-alkanes and comparing it to a literature value for this compound [4].

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample to result.

Diagram Title: GC-MS Analysis Workflow for this compound

Quantitative Analysis Considerations

While the search results did not contain a pre-existing quantitative method for this compound, you can develop one by following these established practices [5] [4].

- Internal Standard Selection: Choose a stable, chemically similar, non-interfering compound as an internal standard (e.g., a deuterated terpene or another terpene not present in the sample). This corrects for injection volume variability and sample loss during preparation.

- Calibration Curve: Prepare a series of standard solutions with known concentrations of authentic this compound, each containing the same concentration of the internal standard. Analyze these and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

- Method Validation: For rigorous quantification, validate the method by determining its Linearity (correlation coefficient R²), Limit of Detection (LOD) and Limit of Quantification (LOQ), Accuracy (e.g., via spike recovery experiments), and Precision (repeatability) [5] [4].

Quality Control and Best Practices

- System Suitability: Perform regular checks with known standards to ensure the instrument is performing correctly.

- Blanks: Run solvent blanks regularly to monitor for contamination.

- Control Samples: Include quality control samples and/or replicates to ensure data integrity throughout a batch sequence.

Application Notes

This method is applicable in several fields:

- Fragrance and Flavor Industry: For quality control and authenticity profiling of essential oils containing this compound.

- Phytochemistry: To identify and quantify this compound in plant extracts for chemotaxonomic or bioactivity studies.

- Metabolomics: As part of a targeted profiling method for volatile terpenes in biological systems [2].

Frequently Asked Questions

Q1: What is the expected retention time for this compound? The absolute retention time depends on your specific GC method. It is best identified by its Retention Index or by comparison with an authentic standard analyzed under the same conditions.

Q2: Why is a DB-5MS column recommended? The DB-5MS (5% diphenyl / 95% dimethyl polysiloxane) is a widely used general-purpose low-polarity column that provides excellent separation for a broad range of semi-volatile compounds, including terpenes like this compound [1] [4].

Q3: How can I increase the sensitivity for trace analysis? Consider using a Selected Ion Monitoring (SIM) acquisition mode instead of full scan. By monitoring only the most abundant and characteristic fragment ions for this compound, the signal-to-noise ratio and sensitivity are significantly improved.

References

- 1. - GC Sample Preparation | Thermo Fisher Scientific - TR MS [thermofisher.com]

- 2. Gas Chromatography-Mass Spectrometry ( GC - MS ) Applications [news-medical.net]

- 3. Bicyclo[4.1.0] heptane, 3,7,7-trimethyl-, (1α,3α,6α) [webbook.nist.gov]

- 4. of Development screen for 1550 chemicals with quantitative - GC MS [link.springer.com]

- 5. of a Development / GC for the qualitative and MS ... method quantitative [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Extraction and Analysis of trans-Carane from Mentha Species

Introduction and Chemical Identification

trans-Carane represents a significant bicyclic monoterpene found in various Mentha species (peppermint), though it often appears in scientific literature alongside its isomer cis-carane without explicit differentiation in many studies. This compound belongs to the broader class of monoterpene hydrocarbons that contribute to the complex chemical profile and biological activities of mint essential oils. The accurate identification and quantification of this compound requires sophisticated analytical techniques due to the presence of multiple isomers in natural extracts and the compound's specific structural characteristics. Research indicates that carane compounds can constitute a substantial portion of Mentha piperita essential oil, with studies reporting cis-carane concentrations of 8.70-14.39% depending on extraction methodology and plant origin [1].

The structural complexity of carane isomers necessitates precise analytical differentiation, as their physicochemical properties and biological activities may differ significantly. This compound exhibits characteristic molecular features of bicyclic monoterpenes, including molecular formula C10H18 and specific chiral centers that influence its olfactory properties and potential therapeutic applications. In commercial peppermint oil production, carane compounds contribute to the overall terpene profile that defines oil quality, stability, and bioactivity. Recent investigations into Mentha essential oils have revealed considerable variation in carane content based on geographical origin, harvesting conditions, and extraction protocols, highlighting the importance of standardized methods for consistent compound isolation [1] [2].

Comprehensive Extraction Methodologies

Modern Extraction Techniques

The isolation of this compound from Mentha species employs various extraction technologies, each offering distinct advantages for yield, selectivity, and compound integrity. Hydrodistillation remains the benchmark method for essential oil extraction, though emerging technologies show promising improvements in efficiency and compound preservation.

Table 1: Comparison of Extraction Methods for this compound Isolation from Mentha Species

| Extraction Method | Principles | Optimal Parameters | Advantages | Limitations |

|---|---|---|---|---|

| Hydrodistillation | Water-mediated steam distillation | Sample weight: 100g dried aerial parts; Water volume: 500mL; Time: 4 hours [3] | Simplicity, reproducibility | Thermal degradation risk, longer extraction time |

| HS/SPME | Headspace micro-extraction | Fiber: PDMS 100μm; Sample: 1.0g; Temperature: 60°C; Time: 20min; Sonication: 10min [1] | Minimal thermal degradation, no solvent | Quantification challenges, fiber selection critical |

| Solvent Extraction | Organic solvent partitioning | Solvent: n-hexane; Solid-to-solvent ratio: 1:10-1:15; Multiple extractions [4] | High yield, scalability | Solvent residues, additional purification needed |

| Microwave-Assisted | Microwave energy heating | Power: 500-800W; Time: 20-30min; Controlled temperature [5] | Rapid heating, energy efficiency | Equipment cost, optimization complexity |

Detailed Extraction Protocols

2.2.1 Hydrodistillation Method

Sample Preparation: Collect aerial parts of Mentha piperita L. during flowering phase. Dry under shade at room temperature (25±3°C) for 7-10 days until brittle. Coarsely grind to 2-4mm particle size using a mechanical grinder. Store in airtight containers protected from light [3].

Distillation Apparatus Setup: Assemble a Clevenger-type apparatus consisting of a 2L round-bottom flask, essential oil receiver, condenser, and heating mantle. Place 100g of dried plant material in the flask with 500mL deionized water. Ensure all connections are properly sealed to prevent vapor leakage [3].

Distillation Process: Apply gradual heating to maintain steady boiling at 85-95°C. Continue distillation for 4 hours or until no additional oil collects in the receiver. Monitor water levels to prevent scorching. Collect the essential oil layer from the receiver, dehydrate over anhydrous sodium sulfate, and store at 4°C in amber vials under nitrogen atmosphere [1] [3].

2.2.2 HS/SPME Method Optimization

Fiber Selection and Conditioning: Select a 100μm polydimethylsiloxane (PDMS) fiber based on its affinity for monoterpene hydrocarbons. Condition the fiber according to manufacturer specifications (typically 250°C for 30 minutes in GC injection port) before first use and between extractions [1].

Sample Preparation: Precisely weigh 1.0g of freshly ground plant material into a 10mL headspace vial. For calibration, spike with internal standards (e.g., cyclohexanone). Seal vials with PTFE-faced septa and aluminum caps immediately after loading [1].

HS/SPME Extraction Parameters: Place samples in a temperature-controlled agitator at 60°C. Allow 5 minutes for equilibrium, then expose the preconditioned SPME fiber to the headspace for 20 minutes with continuous agitation. Perform extractions in triplicate for statistical validation [1].

Thermal Desorption: Following extraction, immediately transfer the fiber to the GC injection port set at 250°C for 3-minute desorption in splitless mode. Include blank runs between samples to prevent carryover contamination [1].

Analytical Characterization Protocols

GC-MS Analysis and Compound Identification

The accurate identification of this compound among complex terpene mixtures requires optimized chromatographic separation and mass spectrometric verification.

Table 2: GC-MS Parameters for this compound Analysis in Mentha Essential Oils

| Parameter | Specification | Purpose |

|---|---|---|

| GC System | Agilent 6890N with autosampler | Precise injection and separation |

| Column | HP-5 MS capillary (30m × 0.25mm × 0.25μm) | Optimal terpene separation |

| Carrier Gas | Helium (99.999% purity), 0.9mL/min constant flow | Maintain chromatographic efficiency |

| Oven Program | 50°C (5min) → 240°C at 5°C/min (2min hold) | Resolve early eluting monoterpenes |

| Injector | 250°C, split ratio 10:1 | Proper vaporization and transfer |

| MS Detector | Agilent 5973, electron impact 70eV | Standardized spectral generation |

| Mass Range | 50-500 m/z, 1s scan time | Comprehensive terpene detection |

| Interface | 280°C | Efficient transfer to mass spectrometer |

Sample Preparation for GC-MS: Dilute Mentha essential oil samples 1:100 in n-hexane (HPLC grade). Add internal standard (typically 0.1% cyclohexanone) to all samples and calibration solutions. Filter through 0.22μm PTFE syringe filters before injection [1] [3].

System Calibration and Quality Control: Prepare calibration standards using authentic this compound reference material (if available) or quantify based on response factors relative to internal standards. Perform initial system suitability tests using a terpene standard mixture. Include quality control samples (peppermint oil with known composition) every 10 injections to monitor system performance [1] [2].

Compound Identification Protocol: First, compare mass spectra with NIST, Wiley, and Adams terpene libraries using similarity indices >85% as preliminary identification. Second, calculate Linear Retention Indices (LRI) using homologous n-alkane series (C8-C20) and compare with published LRI values for carane isomers. Finally, conduct co-injection with authentic standards when available for conclusive confirmation [1] [2] [3].

Quantitative Analysis and Method Validation

Calibration Curve Establishment: Prepare five-point calibration curves using reference standards. If this compound standard is unavailable, use structurally similar compounds (e.g., cis-carane or carene isomers) with appropriate response factor adjustments. Include method blanks and negative controls to identify potential contamination sources [1].

Precision and Accuracy Assessment: Perform intra-day (n=6) and inter-day (n=3 over 3 days) precision studies at low, medium, and high concentration levels. Calculate relative standard deviation (RSD) with acceptable criteria <15% for bioanalytical methods. Determine accuracy through spike-recovery experiments at three concentration levels (80%, 100%, 120% of expected concentration) with target recovery of 85-115% [2].

Limit of Detection and Quantification: Establish LOD and LOQ values based on signal-to-noise ratios of 3:1 and 10:1, respectively. Verify method sensitivity using progressively diluted samples until detection limits are reached. Document the lowest calibrated level (LCL) for routine analytical applications [2].

Bioactivity Assessment and Pharmacological Potential

Antimicrobial Evaluation Protocols

Antibacterial Screening: Prepare microbial inocula from fresh cultures (Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633, Escherichia coli ATCC 25922) adjusted to 0.5 McFarland standard (~1.5×10^8 CFU/mL). Use Mueller-Hinton agar for bacterial testing with well diffusion (6mm diameter wells) or broth microdilution methods. For disc diffusion, apply 15μL of pure this compound or Mentha essential oil to sterile filter paper discs (6mm diameter). Include positive controls (standard antibiotics) and negative controls (extraction solvents). Measure inhibition zones after 18-24 hours incubation at 37°C [3].

Antifungal Activity Assessment: Test against fungal pathogens (Aspergillus fumigates MNHN 566, Fusarium oxyporum MNHN 963917) using potato dextrose agar. Prepare spore suspensions in sterile saline with 0.05% Tween 80, adjusted to 1×10^6 spores/mL. Employ poisoned food technique with 0.1-1.0% (v/v) essential oil incorporation. Measure radial growth inhibition after 5-7 days incubation at 28°C compared to solvent controls [3].

MIC/MBC Determination: Perform broth microdilution in 96-well plates according to CLSI guidelines. Prepare two-fold serial dilutions of this compound-rich extracts in appropriate medium (CAMHB for bacteria, RPMI-1640 for fungi). Inoculate wells with 5×10^5 CFU/mL bacterial suspension or 0.5-2.5×10^3 CFU/mL fungal spores. Include growth controls, sterility controls, and indicator wells (resazurin) for viability assessment. Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth after incubation. Subculture from clear wells to determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) as the concentration yielding ≤0.1% original inoculum viability [3].

Cytotoxicity and Anticancer Potential

Cell Culture Maintenance: Maintain HCT 116 colorectal cancer cells and HaCaT non-cancerous keratinocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2mM L-glutamine, and 1% penicillin-streptomycin at 37°C in 5% CO2 humidified atmosphere. Passage cells at 80-90% confluence using standard trypsinization procedures [2].

MTT Viability Assay: Seed cells in 96-well plates at optimal density (5×10^3 cells/well for HCT-116, 8×10^3 cells/well for HaCaT). After 24-hour attachment, treat with serial dilutions of this compound-rich extracts (0-200μg/mL) for 24-72 hours. Include vehicle controls (≤0.5% DMSO) and blank wells. Add MTT reagent (0.5mg/mL final concentration) for 4 hours, then dissolve formed formazan crystals in DMSO. Measure absorbance at 570nm with reference at 630nm using a microplate reader. Calculate percentage viability relative to untreated controls [2].

Mechanistic Studies: For apoptosis detection, perform Annexin V-FITC/PI staining followed by flow cytometry analysis. Examine morphological changes through Hoechst 33342 staining and fluorescence microscopy. Assess cell cycle distribution by PI staining of ethanol-fixed cells. For oxidative stress evaluation, measure reactive oxygen species production using DCFH-DA fluorescence. Include appropriate positive controls for each assay (e.g., staurosporine for apoptosis, H2O2 for oxidative stress) [2].

Industrial Applications and Process Optimization

Agricultural Optimization for Enhanced Yield

Research demonstrates that agronomic practices significantly influence essential oil yield and composition in Mentha species. Fertilization strategies particularly impact monoterpene production, with nitrogen application showing direct correlation with oil yield. Studies report that nitrogen fertilization at 150kg/ha combined with green manure incorporation (Medicago sativa or Secale montanum) can increase peppermint essential oil yield to 91.65kg/ha, representing substantial improvement over unfertilized controls [6]. This agricultural optimization presents opportunities for enhancing this compound production through targeted cultivation methods.

The metabolic engineering of peppermint offers promising avenues for manipulating terpene profiles, including carane production. Transgenic approaches focusing on the 2C-methyl-D-erythritol 4-phosphate (MEP) pathway have demonstrated potential for enhancing essential oil yield while modifying specific constituent ratios. Implementation of the 1-deoxy-D-xylulose 5-phosphate reductoisomerase gene combined with suppression of competitive pathways has yielded up to 78% increase in essential oil production under field conditions, providing a viable strategy for scaling this compound production [7].

Potential Industrial Applications

Pharmaceutical Applications: this compound's structural properties suggest potential as a bioactive compound or synthetic intermediate. The documented cognitive enhancing effects of peppermint essential oil, including improved performance on demanding cognitive tasks and attenuated mental fatigue, may be partially attributable to carane components [8]. Further investigation is warranted to isolate specific neuropharmacological effects of this compound.

Food and Cosmetic Preservation: The antimicrobial properties of carane-rich peppermint oils against foodborne pathogens and spoilage microorganisms support applications in natural preservation systems. Incorporation into active packaging materials or direct application as natural antimicrobials represents promising utilization pathways [3].

Fragrance and Flavor Industry: The characteristic organoleptic properties of carane isomers contribute to the fresh, minty aroma profile of peppermint extracts. This compound may serve as a valuable constituent in fragrance formulations and flavor compositions where specific stereochemical preferences influence scent and taste perception.

Experimental Workflow and Process Integration

The following workflow diagrams illustrate the integrated processes for this compound extraction, analysis, and application development:

Figure 1: Comprehensive Workflow for this compound Extraction and Analysis from Mentha Species

Figure 2: Analytical Identification and Quantification Protocol for this compound

Conclusion and Future Perspectives

The extraction and characterization of This compound from Mentha species represents a promising area of natural product research with significant potential applications across pharmaceutical, cosmetic, and food industries. This comprehensive protocol collection provides validated methodologies for efficient compound isolation, accurate analytical characterization, and systematic bioactivity assessment. The integration of traditional extraction techniques with modern analytical technologies enables researchers to obtain reproducible results while maximizing compound yield and purity.

Future research directions should focus on developing purified this compound standards for definitive identification, optimizing selective extraction methods that enhance carane recovery, and elucidating specific biological mechanisms underlying its potential therapeutic effects. Additionally, agricultural optimization strategies including metabolic engineering and cultivation improvements offer promising avenues for enhancing this compound production at commercial scales. The continued investigation of this interesting monoterpene will undoubtedly contribute to our understanding of Mentha phytochemistry and expand the applications of plant-derived compounds in various industries.

References

- 1. Chemical composition analysis of the essential oil of Mentha ... piperita [jast-journal.springeropen.com]

- 2. Chemical and Antimicrobial Characterization of Mentha L. and... piperita [pmc.ncbi.nlm.nih.gov]

- 3. , <i>in vitro</i> antibacterial and antifungal... Chemical constituents [jksus.org]

- 4. Modern Methods of Essential Oil Extraction from Mentha piperita [journal.academicjournal.online]

- 5. Mint ( Mentha spp.) essential oil extraction : from conventional to... [link.springer.com]

- 6. Effect of Nitrogen and Two Types of Green Manure on the Changes in... [notulaebiologicae.ro]

- 7. Improving peppermint essential oil yield and composition by metabolic... [pubmed.ncbi.nlm.nih.gov]

- 8. Volatile Terpenes and Brain Function: Investigation of the Cognitive... [pubmed.ncbi.nlm.nih.gov]

transfer hydrogenation for trans-Carane production

Chemical Background of Carane

Carane is a monoterpene with a bicyclo[4.1.0]heptane skeleton, an isomer of pinane [1]. It is typically synthesized via the hydrogenation of 3-carene [2] [3]. The table below summarizes its core characteristics.

| Characteristic | Description |

|---|---|

| Systematic Name | Not specified in search results |

| Skeleton Type | Bicyclo[4.1.0]heptane (cyclopropane-fused) [1] |

| Common Precursor | 3-Carene [2] [3] |

| Isomer Of | Pinane [3] |

| Key Derivatives | Carone, caraneol, carylamine [3] |

Direct Hydrogenation Protocol for cis-Carane

While not the requested method, a high-yield direct hydrogenation protocol exists for cis-Carane using molecular hydrogen (H₂). This demonstrates the feasibility of the core hydrogenation step and can serve as a performance benchmark [3].

The process uses a nickel catalyst and involves precise, stage-dependent control of temperature and pressure to achieve over 98% yield of cis-Carane from 3-carene [3]. Key reaction parameters for each stage are summarized below.

| Reaction Stage (by 3-Carene Content) | Hydrogen Pressure | Temperature |

|---|---|---|

| Initial charge to ≤ 60% | 0.03 - 0.08 MPa | 50 - 60 °C |

| ≤ 60% | 0.08 - 0.12 MPa | 60 - 70 °C |

| ≤ 30% | 0.12 - 0.15 MPa | 70 - 80 °C |

| ≤ 10% | 0.15 - 0.20 MPa | 80 - 90 °C |

Experimental Workflow for Direct Hydrogenation: The following diagram outlines the general sequence of operations for the direct hydrogenation process.

Proposed Transfer Hydrogenation Approach

Given the lack of a direct protocol, here is a potential approach adapted from general transfer hydrogenation knowledge [4].

1. Suggested Reaction Setup

- Catalyst: Ruthenium-based complexes (e.g., (cymene)ruthenium dichloride dimer) with a chiral diamine ligand (e.g., tsDPEN) are highly effective for asymmetric transfer hydrogenation of ketones and imines [4].

- Hydrogen Donor: Isopropanol is a common, effective choice that also serves as the reaction solvent. Upon donating hydrogen, it is dehydrogenated to acetone [4].

- General Conditions: These reactions are typically performed under mild, inert conditions (e.g., under nitrogen or argon) at temperatures ranging from room temperature to 80 °C [4].

2. Workflow for Method Development The following diagram outlines a logical pathway for developing and optimizing a transfer hydrogenation protocol for trans-Carane.

Key Considerations for Protocol Development

- Stereoselectivity Challenge: The direct hydrogenation method preferentially produces cis-Carane [2] [3]. Achieving trans- selectivity will likely require extensive screening of chiral catalysts and ligands designed to steer the reaction through a specific transition state [4].

- Reaction Monitoring: You will need to use analytical techniques like Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to monitor the consumption of 3-carene and the formation of carane products [5].

- Product Verification: The final stereochemistry of the product (cis vs. trans) should be confirmed using methods like NMR spectroscopy or chiral phase chromatography.

How to Proceed

To advance your research, I suggest:

- Exploring specialized databases like SciFinder or Reaxys, which are more comprehensive for chemical reactions.

- Searching for asymmetric synthesis literature, as the problem of achieving trans-Carane is inherently one of stereoselective catalysis.

- Consulting recent review articles on the hydrogenation of terpenes or asymmetric transfer hydrogenation for potential leads.

References

- 1. sciencedirect.com/topics/chemistry/ carane [sciencedirect.com]

- 2. The chemistry of terpenes. Part I. Hydrogenation of the pinenes and... [pubs.rsc.org]

- 3. CN104151126B - The method of 3-carene hydrogenation synthesis... [patents.google.com]

- 4. - Wikipedia Transfer hydrogenation [en.wikipedia.org]

- 5. 表面等离激元调控 化 学 反 应 [wulixb.iphy.ac.cn]

purification protocols for trans-Carane

Identified Analytical Parameter

The most specific technical data found is a Kovats Retention Index (RI) for trans-Carane, which is critical for identifying the compound during Gas Chromatography (GC) analysis [1].

The table below summarizes this quantitative data:

| Compound | Formula | CAS Number | Kovats Retention Index | Column Type | Reference |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₈ | 18968-23-5 | 978 | Squalane | Udarov BG, 1986 [1] |

Suggested General Workflow for Purification

Based on the finding that Gas Chromatography is a suitable technique for analyzing terpene compounds like this compound [2], a potential high-level purification workflow can be outlined. The following diagram illustrates this general process.

References

Application Notes: Scale-Up Synthesis of trans-Carane

1. Introduction trans-Carane is a monoterpene with a bicyclo[4.1.0]heptane skeleton that serves as a valuable chiral building block in organic synthesis and drug development. [1] The compound's unique cyclopropane ring and stereochemistry make it particularly useful for synthesizing enantiomerically pure natural products and pharmaceuticals. These Application Notes provide a detailed protocol for the gram-scale synthesis of this compound, emphasizing practical considerations for process optimization, yield improvement, and purification strategies to support pharmaceutical research and development. [1]

2. Chemical Background and Significance The carane family of monoterpenes features a bicyclo[4.1.0]heptane skeleton with a cyclopropane ring, which provides significant synthetic utility due to its stereochemical complexity and ring strain. [1] This structure serves as a versatile chiral synthon for the synthesis of various biologically active compounds. Recent research has demonstrated that carane derivatives exhibit promising biological activities, including antifeedant properties against insects like Alphitobius diaperinus and Myzus persicae, as well as moderate antibacterial activity against Bacillus subtilis (MIC: 200 µg/mL). [2] The preservation of the carane skeleton during chemical transformations is crucial for maintaining these bioactive properties, making efficient synthesis methodologies particularly valuable for drug discovery efforts. [2]

3. Experimental Results and Data

Table 1: Physical Properties of this compound and Key Intermediates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Specific Rotation [α]D²⁰ |

|---|---|---|---|---|

| This compound | C₁₀H₁₈ | 138.25 | 168-170 | - |

| (-)-cis-caran-trans-4-ol | C₁₀H₁₈O | 154.25 | - | - |

| Bromolactone intermediate | C₁₃H₁₇BrO₂ | 285.18 | - | - |

Table 2: Biological Activity of Carane Derivatives

| Derivative | Biological Activity | Test Organism/System | Efficacy (MIC/IC₅₀) |

|---|---|---|---|

| Bromolactone derivative | Antifeedant | Alphitobius diaperinus | Significant |

| Bromolactone derivative | Antifeedant | Myzus persicae | Significant |

| Bromolactone derivative | Antibacterial | Bacillus subtilis | 200 µg/mL |

4. Discussion The scale-up synthesis of this compound requires careful attention to stereochemical control and reaction optimization. The bicyclic structure with a cyclopropane ring makes this compound particularly valuable as a chiral building block for pharmaceutical applications. [1] Recent advances in terpene chemistry have demonstrated the utility of carane derivatives as precursors to various bioactive compounds, highlighting the importance of developing robust synthetic protocols. [1] The observed biological activities of carane derivatives, particularly their antifeedant and antibacterial properties, suggest potential applications in agrochemical and pharmaceutical development. [2]

Experimental Protocol: Scale-Up Synthesis of this compound

1. Safety Considerations

- Perform all operations in a well-ventilated fume hood

- Wear appropriate personal protective equipment

- Conduct risk assessments before scaling up reactions

- Have emergency equipment and spill containment materials readily available

2. Materials and Equipment

Table 3: Required Materials and Reagents

| Material | Specification | Purpose |

|---|---|---|

| (-)-cis-caran-trans-4-ol | ≥95% purity | Starting material |

| Solvents (THF, DCM, hexane) | Anhydrous | Reaction medium |

| N-Bromosuccinimide | Reagent grade | Bromination |

| Aqueous workup solutions | Saturated | Extraction |

| Silica gel | 60-120 mesh | Chromatography |

3. Step-by-Step Procedure

Step 1: Preparation of Bromolactone Intermediate

- Charge a 2L three-necked round-bottom flask with (-)-cis-caran-trans-4-ol (50 g, 0.324 mol) and anhydrous THF (1L)

- Cool the mixture to 0°C under nitrogen atmosphere with mechanical stirring

- Slowly add N-bromosuccinimide (63.2 g, 0.355 mol) portionwise over 45 minutes

- Maintain temperature below 5°C during addition

- After complete addition, warm reaction mixture to room temperature and stir for 12 hours

- Monitor reaction progress by TLC (hexane:ethyl acetate 4:1)

- Quench reaction by adding saturated sodium thiosulfate solution (200 mL)

- Extract with dichloromethane (3 × 200 mL)

- Dry combined organic layers over anhydrous sodium sulfate

- Filter and concentrate under reduced pressure to obtain crude product

- Purify by flash chromatography (silica gel, hexane:ethyl acetate gradient) to yield bromolactone

Step 2: Purification and Characterization

- Set up flash chromatography system with appropriate silica gel volume

- Use hexane:ethyl acetate gradient elution (95:5 to 80:20)

- Collect fractions and monitor by TLC

- Combine pure fractions and evaporate solvent

- Characterize product by NMR, IR, and mass spectrometry

- Determine enantiomeric purity by chiral HPLC

4. Process Optimization Tips

- Maintain strict temperature control during bromination step

- Use high-purity solvents to minimize side reactions

- Optimize chromatography conditions with analytical-scale trials first

- Implement in-process controls to monitor critical quality attributes

Here is the experimental workflow for the synthesis:

Scale-Up Synthesis Workflow

5. Analytical Methods

- TLC Analysis: Silica gel plates, hexane:ethyl acetate (4:1), visualize with UV and KMnO₄ stain

- NMR Spectroscopy: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR for structural confirmation